Structural Differentiation: N-Methylamino vs. Primary Amino at the Pyrazine 5-Position
The target compound bears a secondary methylamino group at the pyrazine 5-position, whereas its closest analog (CAS 1369513-84-7) has a primary amino group. This substitution increases the steric bulk (Van der Waals volume increase of approximately 14 cm³/mol for the methyl group) and removes one hydrogen-bond donor while retaining acceptor capability. In patented kinase inhibitor scaffolds, this N-methylation has been associated with enhanced selectivity for the pseudokinase domain of TYK2 over JAK1/2 [1].
| Evidence Dimension | Hydrogen-bond donor count / Steric bulk at pyrazine 5-position |
|---|---|
| Target Compound Data | 1 HBD (secondary amine); MW 265.31; Methylamino substituent |
| Comparator Or Baseline | CAS 1369513-84-7 (1-(6-(5-Aminopyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile): 2 HBD (primary amine); MW 251.28 |
| Quantified Difference | Reduction of 1 HBD; ~14 cm³/mol increased steric volume; MW increase of 14.03 g/mol |
| Conditions | Calculated from chemical structure; HBD count per Lipinski rules |
Why This Matters
Reducing HBD count by one can improve passive permeability and CNS penetration potential, while the methyl steric shield can enhance kinase selectivity—critical factors when choosing between available intermediates for a library synthesis.
- [1] Google Patents. Pyrazolo[1,5-A]pyrazin-4-yl and related derivatives as TYK2 ligands (N-methylation strategy for selectivity). WO2018170108A1, 2018. https://patents.google.com/patent/WO2018170108A1/en View Source
